2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 350025-74-0
VCID: VC17337253
InChI: InChI=1S/C18H12BrN3/c19-14-10-8-13(9-11-14)17-21-16-7-4-12-20-18(16)22(17)15-5-2-1-3-6-15/h1-12H
SMILES:
Molecular Formula: C18H12BrN3
Molecular Weight: 350.2 g/mol

2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine

CAS No.: 350025-74-0

Cat. No.: VC17337253

Molecular Formula: C18H12BrN3

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine - 350025-74-0

Specification

CAS No. 350025-74-0
Molecular Formula C18H12BrN3
Molecular Weight 350.2 g/mol
IUPAC Name 2-(4-bromophenyl)-3-phenylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C18H12BrN3/c19-14-10-8-13(9-11-14)17-21-16-7-4-12-20-18(16)22(17)15-5-2-1-3-6-15/h1-12H
Standard InChI Key HSEOEKIGMXAUDK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Br

Introduction

Structural and Chemical Characteristics

The imidazo[4,5-b]pyridine system consists of a fused bicyclic structure containing a five-membered imidazole ring and a six-membered pyridine ring. Substitution at the 2- and 3-positions introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The 4-bromophenyl group at position 2 contributes to halogen-bonding capabilities, while the phenyl group at position 3 enhances aromatic stacking interactions .

Molecular Formula and Weight

The molecular formula of 2-(4-bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is C₁₈H₁₂BrN₃, with a molecular weight of 350.22 g/mol. This is derived from the base imidazo[4,5-b]pyridine structure (C₆H₅N₃) modified by a 4-bromophenyl (C₆H₄Br) and phenyl (C₆H₅) group .

Spectroscopic Properties

Key spectroscopic features include:

  • IR: Stretching vibrations for C-Br (≈550 cm⁻¹), C=N (≈1600 cm⁻¹), and aromatic C-H (≈3050 cm⁻¹) .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm, with distinct singlet resonances for imidazole protons .

  • ¹³C NMR: Carbons adjacent to bromine exhibit deshielding (≈120–130 ppm), while pyridine and imidazole carbons resonate between 140–160 ppm .

Synthesis and Manufacturing

Green Synthetic Routes

A tandem sequence involving SₙAr reaction, nitro reduction, and heteroannulation has been developed for imidazo[4,5-b]pyridines . For 2-(4-bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine:

  • SₙAr Reaction: 2-Chloro-3-nitropyridine reacts with 4-bromoaniline in H₂O-IPA (1:1) at 80°C for 2 h to form 2-(4-bromophenylamino)-3-nitropyridine .

  • Nitro Reduction: Zinc dust and HCl reduce the nitro group to an amine, yielding 2-(4-bromophenylamino)-3-aminopyridine .

  • Heteroannulation: Reaction with benzaldehyde at 85°C for 10 h induces cyclization via imine formation, followed by aromatization to the final product .

This method achieves 85–90% yield with a single chromatographic purification step, outperforming traditional Pd-/Cu-catalyzed routes .

Mechanistic Insights

Time-dependent ¹H NMR studies confirm a two-step pathway:

  • Imine Formation: Benzaldehyde condenses with the diamine intermediate to form a Schiff base (δ 7.00 ppm) .

  • Cyclization and Aromatization: Intramolecular attack by the amine generates a cyclic intermediate (δ 8.60 ppm), which undergoes dehydrogenation to yield the aromatic product .

Physicochemical Properties

Experimental and calculated properties are summarized below:

PropertyValueMethod/Source
Boiling Point449.8°C (estimated)Extrapolated from
Density1.614 g/cm³Similar to
SolubilityInsoluble in water; soluble in DMSOEmpirical data
Melting Point220–225°CDifferential Scanning Calorimetry

The compound’s low water solubility and high thermal stability make it suitable for solid-phase applications .

Biological Activity and Applications

Anticancer Activity

In vitro assays against MCF-7 and BT-474 breast cancer cell lines show that structural analogs inhibit proliferation with IC₅₀ values of 12–18 µM . The mechanism likely involves interference with topoisomerase II and kinase signaling pathways .

Recent Advances and Future Directions

Recent efforts focus on:

  • Catalytic Asymmetric Synthesis: Chiral ligands for enantioselective annulation .

  • Nanoparticle Delivery Systems: Enhancing bioavailability for therapeutic applications .

  • Computational Modeling: DFT studies to predict regioselectivity in alkylation reactions .

Further research is needed to elucidate the compound’s pharmacokinetics and in vivo efficacy.

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